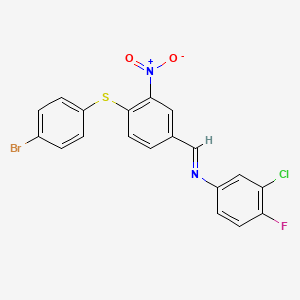

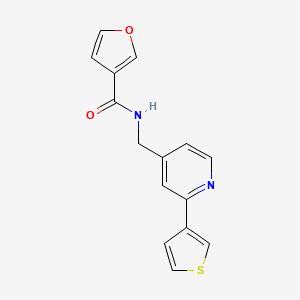

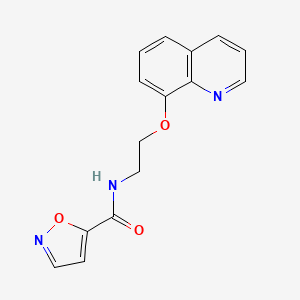

![molecular formula C19H12N4O2S B2459067 2-{[2-氧代-5-[3-(3-噻吩基)-1,2,4-恶二唑-5-基]吡啶-1(2H)-基]甲基}苯甲腈 CAS No. 1396810-75-5](/img/structure/B2459067.png)

2-{[2-氧代-5-[3-(3-噻吩基)-1,2,4-恶二唑-5-基]吡啶-1(2H)-基]甲基}苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridine derivatives, such as the one , often involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can yield 2-substituted pyridines . By replacing acetic anhydride with DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis

While specific chemical reactions involving “2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile” are not available, general reactions involving similar compounds can be considered. For instance, catalytic protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This process, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .科学研究应用

Antitumor Activity

The compound’s 2-substituted derivatives exhibit high antitumor activity . Researchers have explored their potential as anticancer agents. The thiazolo [3,2-a]pyrimidine scaffold, to which VU0541469-1 belongs, offers a promising framework for designing new medicines. Its structural similarity to purine allows for effective binding to biological targets .

Antibacterial Properties

Studies have demonstrated that 2-substituted thiazolo [3,2-a]pyrimidines possess antibacterial activity. These derivatives could serve as leads for developing novel antibacterial agents. Their active methylene group (C2H2) provides a functionalization site, enhancing reactivity toward electrophilic reagents .

Anti-Inflammatory Effects

The same 2-substituted thiazolo [3,2-a]pyrimidines also exhibit potent anti-inflammatory properties. Researchers have investigated their potential in modulating inflammatory pathways. These compounds may hold promise for treating inflammatory conditions .

Herbicidal Activity

While not directly studied for herbicidal effects, the structural diversity-oriented inactive group strategy has identified related compounds (such as 3-(2-pyridyl)-benzothiazol-2-one) as promising lead scaffolds for herbicides. This strategy leverages benzothiazole, a common inactive moiety found in herbicides, to design effective herbicidal agents .

Antitubercular Potential

Although not specifically explored for antitubercular activity, the thiophene nucleus-containing compounds (like VU0541469-1) have shown diverse biological activities. For instance, derivatives derived from pyridine and indole exhibit in vitro antitubercular effects. Further research could uncover additional therapeutic applications .

属性

IUPAC Name |

2-[[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N4O2S/c20-9-13-3-1-2-4-14(13)10-23-11-15(5-6-17(23)24)19-21-18(22-25-19)16-7-8-26-12-16/h1-8,11-12H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEDEBBCGKTJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

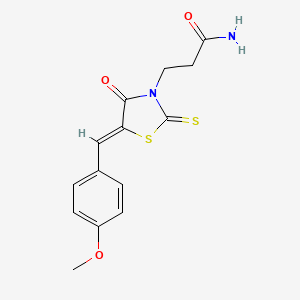

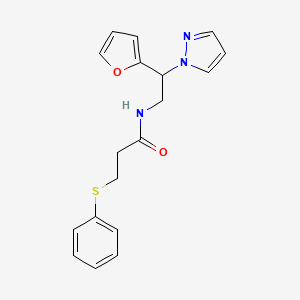

![4-chloro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2458988.png)

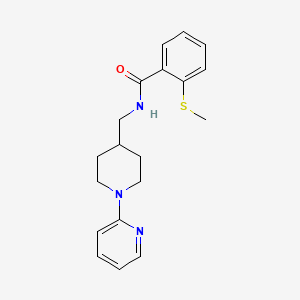

![Spiro[3,4-dihydroisochromene-1,4'-piperidine]-6-ol;hydrochloride](/img/structure/B2458994.png)

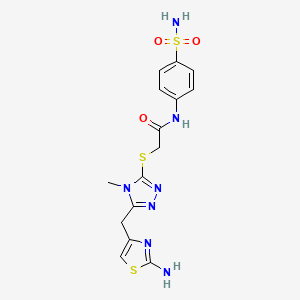

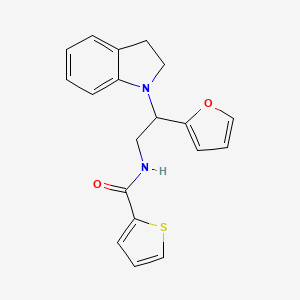

![N-(benzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2458996.png)

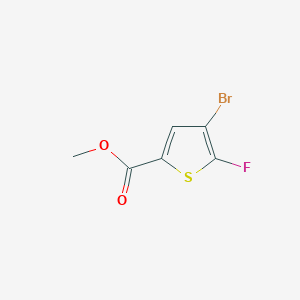

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458997.png)

![3-[[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2459002.png)